1-(2-Amino-2-oxoethyl) cyclopentaneacetic acid
Overview
Description
“2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid” is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is also known as Cyclopentaneacetic acid,1- (2-amino-2-oxoethyl) .
Molecular Structure Analysis
The molecular structure of “2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid” consists of a cyclopentyl ring attached to an acetic acid group and an amino-oxoethyl group .Scientific Research Applications
Synthesis and Characterization
The compound has been utilized as a building block in the synthesis of various organic compounds, including Schiff base ligands. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which shares structural similarity, was reacted with 2-hydroxynaphthaldehyde to produce Schiff base ligands. These ligands were then used to produce metal complexes with Co(II), Ni(II), Cu(II), and Zn(II), which exhibited free radical scavenging properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibition of the enzymatic activity (Ikram et al., 2015).
Applications in Chemical Synthesis
The research has explored the potential of cyclopentane derivatives, related to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid, in various synthetic pathways. For example, acetic acid-catalyzed condensation of specific fluorinated indenes yielded novel dihydro-1,3-diazafluorene derivatives, demonstrating the utility of these compounds in synthesizing complex organic molecules with potential applications in material science and pharmaceuticals (Karpov et al., 2006).
Thermodynamic and Synthetic Analysis
There's a notable interest in understanding the thermodynamics and synthesis of cyclopentanol from cyclopentene, an area relevant to compounds with structures similar to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid. Such studies provide insights into the chemical industry's processes, highlighting the role of acetic acid in synthesis pathways (Yao et al., 2015).
Antimicrobial Activity
Compounds structurally related to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid have been synthesized and tested for antimicrobial activity. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide showed promise in developing new antimicrobial agents, indicating the potential therapeutic applications of these chemical structures (Čačić et al., 2006).
Catalysis and Organic Reactions
The amino acid derivatives, including those similar to 2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid, have found applications in catalysis and as intermediates in organic reactions. For example, their incorporation into manganese(III)-based oxidative cyclization processes for synthesizing heterocyclic compounds illustrates the versatility of these compounds in facilitating complex chemical transformations (Asahi & Nishino, 2006).
Properties
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)cyclopentyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRYYLKFGYCPRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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